molecular formula C20H20N2O2S B2705257 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 1706401-03-7

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2705257
CAS No.: 1706401-03-7
M. Wt: 352.45
InChI Key: XZCQGCUBAPNOTO-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that features a benzo[b]thiophene core linked to an indoline moiety through a hydroxyethyl chain

Mechanism of Action

  • Mode of action

    The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with . Without specific information about “N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[b]thiophene-2-carboxamide”, it’s difficult to provide a detailed explanation of its mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and suitable electrophiles.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced via amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Synthesis of the Indoline Moiety: The indoline structure can be synthesized through cyclization of aniline derivatives.

    Linking the Indoline to the Benzo[b]thiophene: This step involves the formation of the hydroxyethyl chain, which can be achieved through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.

    Reduction: Reducing agents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are commonly employed.

    Substitution: Electrophilic reagents like Br₂ (bromine) or HNO₃ (nitric acid) can be used under acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[b]thiophene-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The indoline and benzo[b]thiophene moieties are known to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Indoline Derivatives: Compounds like indomethacin, which is an anti-inflammatory drug.

    Benzo[b]thiophene Derivatives: Compounds like raloxifene, used in the treatment of osteoporosis.

Uniqueness

What sets N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[b]thiophene-2-carboxamide apart is its combined structural features, which may confer unique biological activities not seen in simpler indoline or benzo[b]thiophene derivatives. The presence of both moieties in a single molecule allows for a broader range of interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-22-9-8-13-10-14(6-7-16(13)22)17(23)12-21-20(24)19-11-15-4-2-3-5-18(15)25-19/h2-7,10-11,17,23H,8-9,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCQGCUBAPNOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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